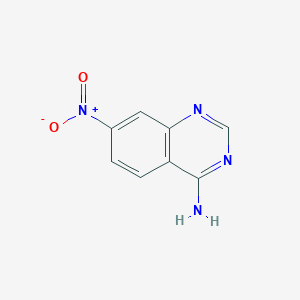

7-Nitro-4-quinazolinamine

Description

Structure

3D Structure

Properties

CAS No. |

19815-14-6 |

|---|---|

Molecular Formula |

C8H6N4O2 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

7-nitroquinazolin-4-amine |

InChI |

InChI=1S/C8H6N4O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H,(H2,9,10,11) |

InChI Key |

HPTSUPQVQYHJPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2N |

Origin of Product |

United States |

Academic Research Context of 7 Nitro 4 Quinazolinamine

Significance of the Quinazolinamine Scaffold in Drug Discovery

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a foundational structure in medicinal chemistry. chemicalbook.com Its derivatives, including the quinazolinamines, are recognized for their wide array of biological activities, making them a "privileged structure" in drug development. researchgate.net This significance stems from the scaffold's ability to present substituents in a defined three-dimensional arrangement, allowing for precise interactions with biological targets.

Researchers have extensively explored the quinazolinamine scaffold, leading to the discovery of compounds with a broad spectrum of pharmacological effects. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. smolecule.com The versatility of the quinazolinamine core allows for modifications at various positions, which has enabled the development of numerous derivatives with tailored biological functions. For instance, the introduction of different groups at the 4, 6, and 7-positions of the quinazoline system is a common strategy in the development of novel anticancer agents. cymitquimica.com

The inherent biological activity of the quinazoline framework has been leveraged in the creation of several clinically approved drugs, particularly in the field of oncology. Many of these are tyrosine kinase inhibitors, which function by blocking key signaling pathways involved in cancer cell proliferation. ontosight.ai The success of these drugs has further cemented the quinazolinamine scaffold as a cornerstone of modern drug discovery efforts.

Role of 7-Nitro-4-Quinazolinamine as a Core Structure or Intermediate in Medicinal Chemistry

While detailed academic research focusing specifically on the parent compound this compound is limited, its structural motif is crucial as a building block for more complex and heavily researched derivatives. The introduction of a nitro group, an electron-withdrawing moiety, at the 7-position significantly influences the chemical reactivity and properties of the quinazoline ring. ontosight.ai This modification is a key step in the synthesis of various targeted pharmaceutical agents.

The primary role of nitro-substituted quinazolinamines in medicinal chemistry is as a key intermediate in the synthesis of potent drug candidates. For example, derivatives of this compound are instrumental in the production of targeted cancer therapies. Although direct research on this compound is not abundant, the extensive documentation of its derivatives underscores its importance as a foundational element in multi-step synthetic pathways.

A prominent example is the use of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine as an intermediate in the synthesis of Afatinib. chemicalbook.com Afatinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. ontosight.ai Similarly, 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. These examples highlight that while this compound itself may not be the final active molecule, its core structure, featuring the critical nitro group, is a vital component in constructing these life-saving drugs.

The following table provides an overview of notable derivatives and their roles:

| Compound Name | Role/Significance |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine | Intermediate in the synthesis of Afatinib, a cancer therapeutic. chemicalbook.com |

| 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | A key intermediate in the synthesis of various pharmaceuticals. |

| N-(4-methoxyphenyl)-N,2-dimethyl-7-nitroquinazolin-4-amine | A quinazoline derivative with potential applications in anticancer and antimicrobial drug development. |

| 7-Nitroquinazolin-4(3H)-one | A related quinazolinone compound studied for potential antimicrobial, anti-inflammatory, and anticancer properties. |

Synthetic Methodologies for 7 Nitro 4 Quinazolinamine and Its Derivatives

Established Synthetic Pathways for the 7-Nitro-4-Quinazolinamine Motif

Traditional synthetic routes to the this compound core primarily rely on two well-established chemical transformations: the condensation of nitro-substituted anthranilic acid derivatives and the chemical conversion of pre-formed nitro-substituted quinazolinone intermediates.

A foundational method for constructing the quinazoline (B50416) ring system involves the cyclocondensation of an appropriately substituted anthranilic acid (2-aminobenzoic acid) with a source of formamide (B127407). In the context of this compound, the key starting material is a 2-amino-4-nitrobenzoic acid or a related derivative.

One documented pathway begins with 4-nitroanthranilic acid, which is reacted with 3-bromobenzoyl chloride in the presence of pyridine (B92270) to form 2-(3-bromophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. connectjournals.com This benzoxazinone (B8607429) is a reactive intermediate that, upon reaction with an amine like p-aminobenzoic acid (PABA), yields the corresponding quinazolinone derivative, specifically 4-[2-(3-Bromophenyl)-7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl] benzoic acid. connectjournals.com While this example leads to a more complex derivative, the core principle involves the initial cyclization of a nitro-substituted anthranilic acid derivative. The general approach of condensing N-acylanthranilic acids with primary amines is a versatile method for producing various quinazolinone structures. nih.gov

Another related approach starts with 2-amino-4-chlorobenzoic acid, which first undergoes condensation with formamide to build the quinazolinone ring. mdpi.com The nitro group is then introduced in a subsequent step via nitration with a mixture of fuming nitric acid and sulfuric acid. mdpi.com This multi-step process highlights the use of substituted benzoic acids as the foundational building blocks for the ultimate quinazolinamine target. google.comgoogle.com

Perhaps the most common and industrially significant route involves the conversion of a 4-oxo group (a ketone) on a pre-synthesized quinazolinone ring into the desired 4-amino group. This two-stage process first builds the 7-nitroquinazolin-4(3H)-one core, which is then activated and substituted.

The synthesis of the key intermediate, often a derivative like 7-fluoro-6-nitroquinazolin-4(3H)-one, can be achieved from precursors such as 2-amino-4-fluorobenzoic acid. mdpi.com This intermediate is then converted into a more reactive species. A standard method involves chlorination of the 4-oxo group using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like triethylamine (B128534) and a solvent like toluene. mdpi.comchemicalbook.com This step generates a highly reactive 4-chloro-7-nitroquinazoline (B27136) derivative. mdpi.comchemicalbook.com

The final step is a nucleophilic aromatic substitution reaction, where the 4-chloro group is displaced by an appropriate amine. For instance, reacting the 4-chloro intermediate with 3-chloro-4-fluoroaniline (B193440) yields N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine, a key intermediate for the anticancer drug afatinib. chemicalbook.comchemicalbook.com This substitution is typically carried out at moderately elevated temperatures (e.g., 40-60 °C). chemicalbook.comnih.gov This general strategy—synthesis of a quinazolinone, activation via chlorination, and subsequent amination—is a cornerstone in the production of a wide array of 4-anilinoquinazoline (B1210976) derivatives. mdpi.comnih.gov

Advanced Synthetic Approaches and Process Optimization

In response to the growing demand for more efficient, safer, and sustainable chemical manufacturing, advanced synthetic methodologies have been applied to the synthesis of this compound and its analogs. These include the use of microwave irradiation to accelerate reactions and the development of environmentally benign strategies.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.gov

The application of microwave irradiation is particularly effective for the synthesis of quinazoline derivatives. For example, the Niementowski condensation, a reaction between anthranilic acids and amides to form quinazolinones, can be rapidly performed under microwave conditions (e.g., 60 W, 150°C, 40 minutes), drastically cutting down the long reaction times required by classical heating. frontiersin.org Similarly, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from a 4-chloroquinazoline (B184009) and an amine in 2-propanol was achieved in just 20 minutes with high yields using microwave irradiation, whereas the conventional reflux method required 12 hours. nih.gov

| Parameter | Conventional Method (Heating/Reflux) | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 12 hours | 20 minutes | nih.gov |

| Conditions | Reflux at 80 °C in 2-propanol | Irradiation at 60W in 2-propanol | nih.gov |

| Yield | Low to moderate | High (e.g., 96.5% at 80W) | nih.gov |

| Complexity | Complex handling, longer process | Simple, rapid, and mild | nih.gov |

Green chemistry principles aim to reduce the environmental impact of chemical processes by using less hazardous materials, employing renewable resources, and designing energy-efficient reactions. gcande.org These principles have been applied to quinazoline synthesis.

One significant advancement is the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally safe. sciensage.info The condensation of 2-aminobenzamide (B116534) with aldehydes to form quinazoline derivatives can be effectively catalyzed by recyclable solid acid catalysts like zeolites in water. researchgate.net Other green catalysts, such as potash alum, have also been used for the efficient synthesis of quinazoline analogues at room temperature in an aqueous medium. sciensage.info

Another innovative approach involves the use of bio-sourced solvents. A microwave-assisted synthesis of quinazolinone precursors was developed using pinane, a renewable and recyclable solvent derived from pine resin. nih.gov This method proved to be simple, cost-effective, and favored the cyclization step of the reaction. nih.gov The development of such protocols, which may use biodegradable catalysts like choline (B1196258) hydroxide (B78521) or occur under solvent-free conditions, represents a significant move towards sustainable pharmaceutical manufacturing. nih.govrsc.org

The production of complex Active Pharmaceutical Ingredients (APIs) often involves intricate, multi-step synthetic pathways where each intermediate must be produced with high purity and efficiency. pharmafeatures.com Nitro-substituted quinazolinamines are crucial intermediates in the synthesis of several targeted cancer therapies.

Specifically, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine is a pivotal intermediate in the industrial synthesis of Afatinib and Dacomitinib, both of which are potent tyrosine kinase inhibitors used in oncology. chemicalbook.comchemicalbook.compatsnap.com The synthesis of this intermediate often begins with materials like 2-amino-4-chlorobenzoic acid or 2-bromo-4-fluoro-5-nitrobenzonitrile. mdpi.compatsnap.com The subsequent steps involve nitration, chlorination, and amination to build the final, complex quinazolinamine structure. mdpi.comchemicalbook.com

Another key intermediate is 7-Fluoro-6-nitroquinazolin-4(3H)-one, which serves as the direct precursor to the chlorinated intermediate before the final amination step. nbinno.comalfa-chemistry.com The management of these multi-step sequences, including the control of impurities and optimization of yields at each stage, is critical for the economic viability and regulatory compliance of the final drug product. chemicalbook.compharmafeatures.com The nitro group in these intermediates is often reduced to an amino group in a later step of the API synthesis, allowing for further molecular modifications. google.comscispace.com

| Intermediate Compound | CAS Number | Role in Synthesis | Reference |

|---|---|---|---|

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 162012-69-3 | Precursor to the 4-chloro derivative; core quinazolinone structure. | chemicalbook.comnbinno.com |

| 4-Chloro-7-fluoro-6-nitroquinazoline | 162012-70-6 | Activated intermediate for nucleophilic substitution with an amine. | mdpi.comalfa-chemistry.com |

| 4,7-Dichloro-6-nitroquinazoline | 162012-71-7 | Highly reactive intermediate used in the synthesis of Afatinib. | mdpi.com |

| 2-Amino-4-chlorobenzoic acid | 89-77-0 | Starting material for building the quinazoline ring. | mdpi.com |

| 3-Chloro-4-fluoroaniline | 367-21-5 | Amine component for the final nucleophilic substitution step. | chemicalbook.comalfa-chemistry.com |

Chemical Transformations and Derivatization Strategies

The this compound scaffold is a versatile platform amenable to various chemical modifications. These transformations are crucial for developing a diverse range of derivatives, primarily by altering the functionalities at the nitro group and the C4-amino position. Key strategies involve the reduction of the nitro group and nucleophilic substitution reactions on related halogenated quinazolines.

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group at the C7 position to a primary amine is a fundamental transformation, yielding 4,7-quinazolinediamines. This reaction significantly alters the electronic properties of the molecule and provides a new site for further derivatization. The resulting amino group is a key precursor for building more complex structures.

Various reducing agents and conditions have been successfully employed for this transformation. A common and effective method involves the use of ammonium (B1175870) formate (B1220265) in the presence of a catalyst. For instance, the reduction of N-benzyl-7-nitro-2-phenyl-4-quinazolinamine was accomplished using ammonium formate in ethanol (B145695) to yield N4-benzyl-2-phenyl-4,7-quinazolinediamine. plos.org Similarly, N-(cyclopropylmethyl)-7-nitro-2-phenyl-4-quinazolinamine was reduced to its corresponding 7-amino derivative under the same conditions. plos.org

Another established method for this reduction utilizes iron in the presence of ammonium chloride (Fe/NH₄Cl). This system is known for its efficiency, with yields reported to be greater than 90% for the reduction of the nitro group on the quinazoline core.

These reduction reactions are summarized in the table below:

| Starting Material | Reagents | Product | Yield |

| N-benzyl-7-nitro-2-phenyl-4-quinazolinamine | Ammonium formate, Ethanol | N4-Benzyl-2-phenyl-4,7-quinazolinediamine | 44% plos.org |

| N-(cyclopropylmethyl)-7-nitro-2-phenyl-4-quinazolinamine | Ammonium formate, Ethanol | N4-(Cyclopropylmethyl)-2-phenyl-4,7-quinazolinediamine | Not specified plos.org |

| 6-Nitro-4-quinazolinamine derivative | Fe/NH₄Cl | 6-Amino-4-quinazolinamine derivative | >90% vulcanchem.com |

Note: The Fe/NH₄Cl reduction was reported for a 6-nitro isomer, but the method is applicable to 7-nitro analogues.

Nucleophilic Substitution Reactions on Halogenated Quinazoline Analogues

Nucleophilic aromatic substitution (SNAr) is a primary strategy for synthesizing a wide array of substituted 4-quinazolinamines. This approach typically involves a halogenated quinazoline precursor, most commonly a 4-chloro-7-nitroquinazoline. The halogen at the C4 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of both the quinazoline ring nitrogens and the nitro group. vulcanchem.comthieme-connect.de The C4 position is significantly more reactive to nucleophilic attack than the C2 position. du.edu.eg

The synthesis of these derivatives is often a multi-step process. A key intermediate, 4,7-dichloro-6-nitroquinazoline, is synthesized from 2-amino-4-chlorobenzoic acid via condensation, nitration, and subsequent chlorination. researchgate.net This dichloro-intermediate or its analogues can then be reacted with various nucleophiles.

A common application of this methodology is the reaction of a 4-chloro-nitroquinazoline with a primary or secondary amine. For example, a series of quinazolinamine derivatives were synthesized by reacting 4-chloro-2-(substituted-phenyl)quinazolines with various anilines and other amines. nih.gov In a specific industrial synthesis, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine is prepared by first treating 7-fluoro-6-nitro-3H-quinazolin-4-one with a chlorinating agent like phosphorus oxychloride to form the 4-chloro intermediate, which is then reacted with 3-chloro-4-fluoroaniline. chemicalbook.com This highlights a pathway where a quinazolinone is converted to a halogenated intermediate before the nucleophilic substitution step.

Another synthetic approach starts with 2-bromo-4-fluoro-5-nitrobenzonitrile, which undergoes a microwave-assisted reaction with an aniline (B41778), followed by condensation and cyclization with formamide to yield the final N-aryl-7-fluoro-6-nitro-4-quinazolinamine. patsnap.com

These reactions demonstrate the versatility of using halogenated quinazolines as precursors for creating diverse libraries of 4-amino substituted derivatives.

Structure Activity Relationship Sar Studies of 7 Nitro 4 Quinazolinamine Derivatives

Positional Effects of the Nitro Group on Biological Activity

The position of the nitro (NO₂) group on an aromatic scaffold is a critical determinant of a molecule's biological activity. mdpi.comnih.gov As a potent electron-withdrawing group, the nitro group can significantly alter the electronic properties and polarity of the parent molecule, which in turn influences its interaction with biological targets. nih.gov In quinazoline (B50416) systems, electrophilic substitution reactions like nitration are directed by the existing ring structure. Theoretical calculations suggest the order of reactivity for nitration on the quinazoline core is positions 8 > 6 > 5 > 7. scispace.com Experimentally, nitration of quinazoline often yields the 6-nitro derivative. scispace.com

The specific placement of the nitro group can have profound effects. For instance, in different chemical series, moving a nitro group from one position to another on the benzene (B151609) ring can lead to a significant decrease in activity, highlighting the positional sensitivity. mdpi.com The electron-withdrawing nature of the NO₂ group can activate the scaffold for nucleophilic attack or participate in redox reactions within cells, contributing to its biological effects. nih.govnih.gov In some heterocyclic compounds, the presence of a nitro group is essential for certain biological activities, such as antibacterial action. mdpi.com The location of the nitro group can also enhance the therapeutic action in other drug classes; for example, a nitro group at the 7-position of benzodiazepines enhances their anxiolytic and hypnotic effects. mdpi.com

Impact of Substitutions on the Quinazoline Core

The substituent at the 4-position of the quinazoline ring, typically an amino group, plays a pivotal role in modulating biological activity. SAR studies consistently show that substitutions on this amino group are crucial for potency and selectivity, particularly for kinase inhibitors. nih.govresearchgate.netresearchgate.net The 4-anilino (a phenylamino (B1219803) group) and 4-benzylamino side chains are often preferred for potent inhibition of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

Further modifications to the aniline (B41778) or benzylamine (B48309) moiety can fine-tune the activity. For example, introducing small, lipophilic, electron-withdrawing groups onto the 3-position of the 4-anilino side chain has been shown to enhance potency against EGFR. researchgate.net The nature of the 4-amino substituent can also influence interactions with the target protein's binding site. A large number of hydrophobic atoms in 4-amino substituents can be important for stabilizing the ligand-target complex through hydrophobic interactions. nih.gov

| Ring Position | Substituent Type | Impact on Activity | Reference |

| Position 4 | Anilino or Benzylamino | Preferred for potent EGFR kinase inhibition | researchgate.net |

| Position 4 | 4-Anilino with small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring | Enhanced potency | researchgate.net |

| Position 4 | Substituents with a high number of hydrophobic atoms | Important for drug-target binding stability | nih.gov |

| Position 4 | Thiophene-2-ylmethanamine | Increased conformational flexibility, good antiproliferative activity | nih.gov |

The 7-position of the quinazoline core is a key site for modification to modulate activity, selectivity, and pharmacokinetic properties. For EGFR inhibitors, electron-donating groups such as methoxy (B1213986) (OMe) at the 6- and 7-positions generally increase activity. researchgate.net This is consistent with a requirement for high electron density near position 8 of the quinazoline ring. researchgate.net

Bulky substituents at the C-7 position are often favorable for inhibitory activity. nih.gov For instance, incorporating a piperazine (B1678402) ring at this position has led to compounds with potent inhibitory activities against both TNF-alpha production and T-cell proliferation. nih.gov For inhibiting other kinases, such as Aurora B, SAR models suggest that positively charged, bulky, and hydrophobic groups at the R1 substituent in position 7 can lead to highly active ligands. nih.gov The insertion of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position via a linker has also produced potent dual EGFR/VEGFR2 inhibitors. nih.gov

| Ring Position | Substituent Type | Impact on Activity | Target/Assay | Reference |

| Position 7 | Electron-donating groups (e.g., OMe) | Increased activity | EGFR Kinase | researchgate.net |

| Position 7 | Bulkier substituents | Favorable for inhibitory activity | EGFR Kinase | nih.gov |

| Position 7 | Piperazine ring | Potent inhibition | TNF-alpha production, T-cell proliferation | nih.gov |

| Position 7 | Positively charged, bulky, hydrophobic groups | Desirable for higher activity | Aurora B Kinase | nih.gov |

| Position 7 | 3-nitro-1,2,4-triazole motif (with linker) | Potent dual inhibition | EGFR/VEGFR2 Kinase | nih.gov |

Substitutions at positions 2 and 3 of the quinazoline ring are also critical for determining the biological activity profile. SAR studies on quinazolinone derivatives have shown that substitutions at these positions can significantly improve antimicrobial activities. nih.gov Specifically, the presence of a substituted aromatic ring at position 3 and groups like methyl, amine, or thiol at position 2 are considered essential for antimicrobial action. nih.gov

In the context of antioxidant activity, 2-substituted quinazolin-4(3H)-ones have been studied extensively. The presence of at least one hydroxyl group on a 2-phenyl substituent is required for antioxidant properties. nih.gov For antibacterial and antifungal effects, various heterocyclic derivatives (imidazole, triazole, thiazole) attached to position 2 have yielded compounds with significant activity against strains like S. aureus and C. albicans. mdpi.comsemanticscholar.org

The interplay between a ligand and its biological target is governed by various intermolecular forces, with hydrophobic interactions playing a major role in stabilizing the complex. nih.govnih.gov The optimization of these hydrophobic interactions at the target-ligand interface is a key strategy in drug design. nih.govnih.gov Increasing the number of hydrophobic atoms in the active core of a drug can enhance its biological activity. nih.gov

For quinazoline-based inhibitors, bulky and hydrophobic groups are often desirable for higher activity. nih.gov 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models for Aurora B kinase inhibitors highlighted that steric, electrostatic, and hydrophobic fields all contribute to the inhibitory activity. nih.gov These studies underscore that binding affinity can be significantly altered by introducing conformationally favored functional groups that optimize both hydrogen bonding and hydrophobic interactions at the active site. nih.gov

Specific Structural Features for Kinase Inhibition

The quinazoline scaffold is particularly effective for developing kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and form key interactions within the enzyme's active site. nih.gov SAR studies have revealed several structural features crucial for potent kinase inhibition:

Hydrogen Bonding: The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for binding. The N-1 atom typically forms a hydrogen bond with a backbone NH group of a methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase. The N-3 atom can form water-mediated hydrogen bonds with threonine residues (e.g., Thr766). These interactions are vital for tight binding and high potency. nih.gov

Hydrophobic Pocket Occupancy: Most kinase inhibitors are ATP-competitive, achieving their potency by occupying the deep hydrophobic pocket at the core of the kinase domain. The substituents on the quinazoline core, particularly at the 4- and 7-positions, are designed to fit into and make favorable contacts within this pocket, thereby enhancing affinity and selectivity. whiterose.ac.uk

Interaction with Key Structural Elements: The activity of kinases is regulated by the conformation of specific structural elements like the C-helix and the activation loop (A-loop). whiterose.ac.uk Inhibitors can be designed to selectively bind to either the active or inactive conformation of the kinase. The alignment of four hydrophobic side chains, known as the regulatory spine (R-spine), is a hallmark of the active conformation, and inhibitors can be designed to disrupt or exploit this feature. whiterose.ac.uk

By exploiting these structural features, researchers have successfully designed highly potent and selective quinazoline-based kinase inhibitors for therapeutic use. nih.govebi.ac.uk

SAR in Multi-Targeting Agent Design

The strategic design of 7-nitro-4-quinazolinamine derivatives as multi-targeting agents has primarily focused on the dual inhibition of key protein kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). The core concept involves modifying the this compound scaffold to achieve balanced inhibitory activity against multiple targets, thereby potentially enhancing therapeutic efficacy and overcoming resistance mechanisms.

A significant approach in this area has been the introduction of a 3-nitro-1,2,4-triazole moiety at the C-7 position of the 4-anilinoquinazoline (B1210976) core. This design strategy aims to develop hypoxia-selective dual inhibitors, leveraging the low oxygen conditions often found in solid tumors.

Influence of Linker Length

Research has demonstrated that the length of the alkyloxy linker connecting the 3-nitro-1,2,4-triazole group to the quinazoline ring at the C-7 position is a critical determinant of inhibitory activity against both EGFR and VEGFR-2. nih.gov Studies involving varying linker lengths have shown that a longer chain is generally favorable for achieving potent dual inhibition. nih.gov This suggests that an optimal linker length allows the nitro-triazole pharmacophore to effectively interact with its target site while maintaining the necessary binding orientation of the 4-anilinoquinazoline core within the ATP-binding pockets of both kinases.

Impact of Aniline Moiety Substitution

Substitutions on the 4-anilino portion of the molecule also play a crucial role in modulating the dual inhibitory profile. The nature and position of these substituents can fine-tune the selectivity and potency of the compounds.

Halogen Substitution: The introduction of heavy and bulky halogen atoms, such as chlorine and bromine, on the aniline ring has been shown to influence activity against VEGFR-2. Specifically, a 2,4-disubstitution pattern with these halogens tends to increase the inhibitory potency for VEGFR-2. nih.gov

Positional Isomerism: The placement of substituents on the aniline ring can dictate the selectivity between EGFR and VEGFR-2. For instance, a 3,4-disubstitution pattern has been found to enhance inhibitory activity against EGFR more significantly. nih.gov

One of the lead compounds from these studies, featuring a specific substitution pattern, exhibited a 3.5-fold greater inhibitory activity against EGFR and comparable activity against VEGFR-2 when compared to the established multi-kinase inhibitor, vandetanib. nih.gov

The table below summarizes the structure-activity relationships of these this compound derivatives as dual EGFR/VEGFR-2 inhibitors.

| Compound | Linker (at C-7) | Aniline Substitution | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| Lead Compound | -(CH₂)n-O- | 3,4-dichloro | 5.9 | 36.78 |

| Vandetanib (Reference) | - | - | 19.76 | 33.26 |

This table is generated based on findings reported in the research by Wei et al. and is for illustrative purposes.

These findings underscore the importance of systematic structural modifications to the this compound scaffold in the rational design of potent, multi-targeting kinase inhibitors with potentially improved therapeutic profiles.

Biological Activities and Therapeutic Potentials of 7 Nitro 4 Quinazolinamine Analogs

Antineoplastic and Anticancer Activities

Derivatives of 7-nitro-4-quinazolinamine have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and resistance to treatment.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. nih.govfrontiersin.org Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) belonging to this class. frontiersin.orgamazonaws.com

Newly synthesized 6-nitro-4-substituted quinazoline (B50416) derivatives have been evaluated for their EGFR inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have shown that the substitution pattern on the 4-anilino ring significantly influences the inhibitory potency. For instance, compounds bearing a 3-chloro-4-fluoroaniline (B193440) or a 3-ethynylaniline at the 4-position of the quinazoline ring have demonstrated excellent EGFR inhibitory activity. amazonaws.com

A study by Hamad et al. reported on a series of novel 4-arylamino-quinazoline derivatives as potential inhibitors of mutant EGFR, including the T790M resistance mutation. nih.gov Their research highlighted that certain urea-containing derivatives displayed potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| Compound 8 | EGFRwt | 0.8 | H1975, A549, HeLa, MCF-7 | nih.gov |

| Compound 8 | EGFRT790M/L858R | 2.7 | H1975, A549, HeLa, MCF-7 | nih.gov |

| Gefitinib | EGFR | 25.42 | - | frontiersin.org |

| Erlotinib | EGFR | 33.25 | - | frontiersin.org |

| Compound 7i | EGFR | 17.32 | A549, HT-29, MCF-7 | frontiersin.org |

Inhibition of Other Tyrosine Kinases (e.g., c-Met, VEGFR-2, HER2)

Beyond EGFR, this compound analogs have shown inhibitory activity against other important tyrosine kinases involved in cancer progression.

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov Several 4-anilinoquinazoline derivatives have been designed as dual inhibitors of EGFR and VEGFR-2. amazonaws.com The rationale behind dual inhibition is to target both tumor cell proliferation and the blood supply that sustains it, potentially leading to a synergistic anticancer effect. amazonaws.com Vandetanib, a quinazoline derivative, is a clinically approved inhibitor of VEGFR-2, EGFR, and RET tyrosine kinases. ekb.eg

HER2 Inhibition: Human epidermal growth factor receptor 2 (HER2) is another member of the EGFR family that is overexpressed in certain cancers, notably breast cancer. Lapatinib, a dual EGFR/HER2 inhibitor, features a 4-anilinoquinazoline core. plos.org Research has focused on developing novel 4-anilinoquinazoline derivatives with potent dual EGFR/HER2 inhibitory activity. plos.org

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell migration, invasion, and metastasis. Some quinoline (B57606) derivatives, structurally related to quinazolines, have been investigated as c-Met inhibitors. mdpi.com While specific studies on this compound analogs targeting c-Met are less common, the broader quinazoline scaffold has been a foundation for developing c-Met inhibitors.

Modulation of ATP-Binding Cassette (ABC) Transporters (e.g., BCRP, P-gp) to Reverse Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters. nih.govnih.gov These transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), function as efflux pumps that actively remove anticancer drugs from cancer cells, reducing their intracellular concentration and efficacy. nih.govmdpi.com

Quinazoline derivatives have been identified as potent modulators of ABC transporters. nih.gov Some 2-phenyl-4-anilino-substituted quinazolines have shown significant BCRP inhibitory activity. nih.gov Notably, a derivative with a meta-nitro-anilino group at the 4-position exhibited potent BCRP inhibition with an IC50 value of 0.13 μM. nih.gov This suggests that the nitro functionality, a key feature of this compound, can contribute to the interaction with and inhibition of ABC transporters. The mechanism of action often involves competitive binding to the substrate-binding sites of the transporters. nih.gov

| Compound | Transporter | IC50 (µM) | Reference |

| 2-phenyl-4-(meta-nitro-anilino)-quinazoline | BCRP | 0.13 | nih.gov |

| Gefitinib | BCRP (A431 cells) | 0.0758 | nih.gov |

Induction of Cellular Apoptosis and Cell Cycle Arrest

A key characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, and to halt the uncontrolled proliferation of cancer cells by causing cell cycle arrest. Quinazoline derivatives have been shown to exert their cytotoxic effects through these mechanisms. researchgate.netnih.gov

Treatment of cancer cells with certain quinazoline derivatives has been observed to cause an accumulation of cells in specific phases of the cell cycle, often the G2/M phase, thereby preventing cell division. nih.govmdpi.com This is often followed by the induction of apoptosis, characterized by cellular shrinkage, chromatin condensation, and the activation of caspases. mdpi.com The apoptotic process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies have shown that some quinazoline-based compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of the intrinsic apoptotic cascade. nih.gov

For example, a specific 6-nitro-4-substituted quinazoline derivative, compound 6c, was found to cause cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, quinazoline-based compounds have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising scaffold for the development of new anti-infective agents. biomedpharmajournal.orgnih.govfrontiersin.org

Antibacterial Effects

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents with new mechanisms of action. nih.govnih.gov Quinazolinone derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgresearchgate.neteco-vector.com

Studies have shown that the nature and position of substituents on the quinazoline ring play a crucial role in determining the antibacterial potency and spectrum. nih.govnih.gov For instance, 6-nitro-3(H)-quinazolin-4-one has exhibited remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net The introduction of a nitro group can enhance the antimicrobial properties of the quinazoline core.

Furthermore, novel 2,4-disubstituted quinazoline analogs have been synthesized and shown to possess potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. nih.gov The antibacterial mechanism of some quinazoline derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.

| Compound | Bacterial Strain(s) | Activity | Reference |

| 6-nitro-3(H)-quinazolin-4-one | Bacillus subtilis, Staphylococcus aureus, Escherichia coli | Remarkable antibacterial activity | researchgate.net |

| Compound A-1 | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to very good activity | biomedpharmajournal.org |

| Compound A-4 | P. aeruginosa, S. pyogenes, E. coli, A. niger | Very good to excellent activity | biomedpharmajournal.org |

| Compound A-6 | C. albicans, A. niger, S. aureus, S. pyogenes, P. aeruginosa | Good to excellent activity | biomedpharmajournal.org |

Antifungal Activities

Quinazolinone derivatives have demonstrated notable efficacy as antifungal agents. Studies have shown that these compounds exhibit considerable activity against various fungal strains, including Candida albicans and Aspergillus niger nih.govnih.gov. The antifungal action of these derivatives is often attributed to their ability to interfere with essential cellular processes in fungi.

Research into the structure-activity relationships of quinazolinone derivatives has revealed that the presence of certain substituents can enhance their antifungal potency nih.gov. While specific studies focusing exclusively on this compound analogs are limited, the broader class of quinazolinones has shown promising results. For instance, various synthesized quinazolinone derivatives have displayed good fungistatic activity, suggesting they inhibit fungal growth rather than directly killing the fungal cells nih.gov. The introduction of a nitro group on the quinazoline ring has been noted to increase the cytotoxicity of the compounds, which may correlate with enhanced antifungal effects nih.gov.

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Fused pyridazine-quinazolinone derivatives | A. niger, C. albicans | Acceptable activity at 32 µg/ml | nih.gov |

| Fused pyrolo-quinazolinone derivatives | C. albicans, A. niger | Good activity at 32 or 64 µg/ml | nih.gov |

Antiprotozoal Activities (e.g., Antichagasic, Antimalarial)

The investigation of quinazoline derivatives has extended to their potential as antiprotozoal agents, with a particular focus on antichagasic and antimalarial activities.

Antichagasic Activities:

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern in many parts of the world. Recent research has highlighted the potential of quinazoline nitro-derivatives as effective antichagasic agents nih.govadelphi.edunih.govresearcher.life. A series of quinazoline 2,4,6-triamine derivatives were synthesized and evaluated for their in vitro activity against T. cruzi.

Notably, compounds featuring nitrobenzoyl substituents at the 6-position of the quinazoline nucleus demonstrated the most potent antiprotozoal activity nih.govnih.govresearcher.life. These compounds were effective against both the epimastigote and trypomastigote forms of the parasite. Furthermore, these active compounds exhibited a high selectivity index, as they were not toxic to human foreskin fibroblast (HFF1) cells at effective concentrations nih.govnih.govresearcher.life. The observed effect was sustained for at least five days, indicating a lasting impact on the parasite nih.govnih.govresearcher.life.

**Table 2: In Vitro Antichagasic Activity of Quinazoline Nitro-Derivatives against *T. cruzi***

| Compound Class | Parasite Stage | Activity | Cell Toxicity (HFF1) | Reference |

|---|---|---|---|---|

| Quinazoline 2,4,6-triamine derivatives with nitrobenzoyl substituents | Epimastigotes, Trypomastigotes | Potent | Non-toxic | nih.govnih.govresearcher.life |

Antimalarial Activities:

While the quinazoline scaffold has been explored for various therapeutic purposes, including antimalarial activity, specific research on this compound analogs in this area is not extensively documented in the provided search results. The broader class of quinoline derivatives, a related but distinct heterocyclic system, has been a cornerstone in the development of antimalarial drugs nih.gov.

Anti-Inflammatory Activities

Derivatives of 7-nitro-quinazolinamine have emerged as a promising class of anti-inflammatory agents. A study focused on the synthesis and pharmacological evaluation of 7-nitro-2-(4-nitrophenyl)-3-substituted phenylquinazol-4(3H)-one derivatives revealed their significant anti-inflammatory potential theaspd.comresearchgate.net.

The anti-inflammatory effects of these compounds were assessed using both in-vitro and in-vivo models. The in-vitro evaluation involved the egg albumin denaturation assay, while the in-vivo assessment utilized the carrageenan-induced paw edema and cotton pellet granuloma tests in rats theaspd.com. All the synthesized compounds in the series demonstrated considerable anti-inflammatory activity. Among them, two compounds, designated as S1 and S3, were identified as the most promising, with S1 showing a particularly potent anti-inflammatory effect theaspd.com.

Table 3: Anti-Inflammatory Activity of 7-Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazol-4(3H)-one Derivatives

| Assay | Compound | Result | Reference |

|---|---|---|---|

| Egg Albumin Denaturation (in-vitro) | S1 | 28.92% inhibition at 250 µg/ml | theaspd.com |

| S2 | 21.48% inhibition at 250 µg/ml | theaspd.com | |

| S3 | 25.61% inhibition at 250 µg/ml | theaspd.com | |

| Carrageenan-Induced Paw Edema (in-vivo) | S1, S2, S3 | Significant inhibitory effect | theaspd.com |

Antiviral Activities

The broad therapeutic potential of quinazoline derivatives includes their investigation as antiviral agents. Research has shown that certain 4-aminoquinazoline derivatives exhibit antiviral activities nih.gov. One study detailed the synthesis of (quinazolin-4-ylamino)methylphosphonates and their evaluation against the Tobacco mosaic virus (TMV) nih.gov.

In this study, some of the synthesized compounds displayed weak to good anti-TMV activity in vivo at a concentration of 500 mg/L. Specifically, compounds designated as 3p and 3v showed activities that were comparable to the commercial antiviral agent Ningnanmycin nih.gov. While this indicates the potential of the quinazoline scaffold in developing antiviral agents, specific studies focusing on the antiviral properties of this compound analogs are not detailed in the provided search results.

Other Investigational Activities (e.g., Targets for Alzheimer's Disease)

The multifactorial nature of Alzheimer's disease has led researchers to explore multi-target drugs, and quinazoline derivatives have emerged as a promising scaffold in this endeavor nih.govresearchgate.net. These compounds have the potential to modulate or inhibit various targets implicated in the pathology of Alzheimer's, such as β-amyloid (Aβ) and tau protein nih.govresearchgate.net.

While the therapeutic potential of the broader class of quinazolines for Alzheimer's disease is recognized, specific studies detailing the investigation of this compound analogs as modulators of Aβ or tau were not found in the provided search results. The versatility of the quinazoline structure, however, suggests that with appropriate structural modifications, including the introduction of a nitro group, novel compounds with activity against Alzheimer's-related targets could be developed.

Mechanisms of Action at the Molecular and Cellular Level

Target Receptor Binding and Enzyme Inhibition Profiles

The primary molecular targets for many 4-aminoquinazoline derivatives are protein kinases, a large family of enzymes that play critical roles in cellular signaling pathways regulating growth, differentiation, and survival. ekb.eg Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. mdpi.com Quinazoline-based compounds have been successfully developed as inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). ekb.egnih.gov

Competitive Binding to ATP-Binding Sites of Kinases

The foundational mechanism of action for 7-Nitro-4-quinazolinamine and related compounds is their function as ATP-competitive inhibitors. mdpi.comrsc.org The 4-aminoquinazoline core is structurally analogous to the adenine (B156593) base of adenosine (B11128) triphosphate (ATP), allowing it to fit into the ATP-binding pocket of the kinase domain. mdpi.com This binding is stabilized by the formation of crucial hydrogen bonds between the N1 and N3 atoms of the quinazoline (B50416) ring and the hinge region of the kinase. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to substrate proteins and halting the enzyme's catalytic activity. nih.govmdpi.com This reversible, competitive inhibition is characteristic of first-generation kinase inhibitors like Gefitinib (B1684475) and Erlotinib (B232). mdpi.com

Irreversible Kinase Inhibition Pathways

To overcome acquired resistance seen with reversible inhibitors, second-generation quinazoline derivatives were designed as irreversible inhibitors. ekb.eg This is achieved by incorporating a reactive electrophilic group, often a Michael acceptor like an acrylamide (B121943) moiety, typically at the C6 or C7 position of the quinazoline ring. ekb.egmdpi.com

Once the quinazoline core has positioned the molecule within the ATP-binding site, this reactive "warhead" is brought into close proximity with a nucleophilic amino acid residue, most commonly a cysteine. ekb.egacs.org A covalent bond is then formed between the inhibitor and the cysteine residue (e.g., Cys773 in EGFR or Cys1045 in VEGFR-2), leading to the permanent deactivation of the kinase. nih.gov This irreversible binding ensures a prolonged duration of action that persists even after the drug's circulating levels have decreased, as the biological effect is dependent on the rate of new enzyme synthesis rather than the drug's half-life. sci-hub.box Compounds like Afatinib and Dacomitinib are well-established examples of this irreversible inhibition strategy. ekb.eg

Downstream Cellular Pathway Modulation

By inhibiting protein kinases at the apex of signaling cascades, quinazoline derivatives effectively modulate entire downstream cellular pathways. For instance, inhibition of EGFR blocks the activation of critical signaling networks such as the PI3K-AKT-mTOR pathway, which is central to cell survival and proliferation, and the RAS-RAF-MEK-ERK pathway, which controls gene expression and cell cycle progression. ekb.egnih.gov Similarly, inhibiting VEGFR disrupts the signaling required for angiogenesis, the formation of new blood vessels necessary for tumor growth and metastasis. ekb.eg The ultimate cellular consequences of this pathway modulation include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of tumor growth and invasion. ekb.eg

Interactions with Efflux Pumps and the Molecular Basis of Multidrug Resistance Reversal

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which function as cellular efflux pumps. nih.govresearchgate.net These pumps actively expel a wide range of structurally diverse chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and thus their efficacy. nih.govmdpi.com

Certain quinazoline derivatives have been identified as potent inhibitors of these efflux pumps. researchgate.netmdpi.comnih.gov By binding to the pump, these compounds can allosterically or competitively inhibit its function, sometimes by interfering with its ATPase activity which fuels the transport process. nih.gov This inhibition restores the intracellular accumulation of co-administered anticancer drugs, effectively reversing resistance and re-sensitizing the cancer cells to treatment. nih.govresearchgate.net This dual action—direct cytotoxicity through kinase inhibition and MDR reversal through efflux pump inhibition—makes the quinazoline scaffold particularly promising for developing effective cancer therapies.

| Quinazoline Derivative | Target Efflux Pump | Cell Line | Key Finding | Source |

|---|---|---|---|---|

| Compound 12k (a quinazoline scaffold) | P-glycoprotein (P-gp) | K562/A02 | Potently reversed doxorubicin (B1662922) resistance by blocking P-gp mediated efflux and suppressing P-gp ATPase activity. | nih.gov |

| 2-arylquinazolines | NorA | Staphylococcus aureus | Showed strong synergism with ciprofloxacin (B1669076) and good inhibition of ethidium (B1194527) bromide efflux, indicating NorA pump inhibition. | researchgate.netnih.gov |

| BG1189 and BG1190 | AcrB (part of AcrAB-TolC pump) | Gram-negative bacteria | Molecular docking studies suggest these compounds bind to the AcrB subunit, indicating potential as efflux pump inhibitors. | mdpi.com |

| Spiroindoline quinazolinediones | P-glycoprotein (P-gp) | MES-SA/DX5 | Enhanced accumulation of rhodamine 123, demonstrating the potential to reverse P-gp mediated multidrug resistance. | researchgate.net |

Molecular Basis of Selectivity and Potency of Quinazoline Analogs

The selectivity and potency of quinazoline analogs against different kinases are determined by the specific chemical groups substituted at various positions on the core structure. This structure-activity relationship (SAR) allows for the fine-tuning of inhibitor properties.

The 4-anilino group is a cornerstone for activity, anchoring the molecule in the ATP-binding site. Substitutions on this terminal phenyl ring can be exploited to gain selectivity. For example, incorporating hydrogen bond donors and acceptors can facilitate interactions with specific amino acids in the target kinase, enabling dual inhibition of targets like EGFR and VEGFR. mdpi.com

The C6 and C7 positions of the quinazoline ring are critical for modulating potency and pharmacological properties. Small, electron-donating groups like methoxy (B1213986) groups can enhance binding affinity. nih.gov As discussed, the addition of an acrylamide "warhead" at the C6 position is a key strategy for achieving irreversible covalent inhibition. ekb.eg

Modifications at the C2 position can also significantly influence bioactivity and have been explored to improve potency against various cancer cell lines. researchgate.net Furthermore, switching the core heterocycle, for instance from a quinazoline to a quinoline (B57606), can dramatically shift the inhibitory profile, reducing activity against one kinase while potentially increasing it against another. nih.gov This modularity allows medicinal chemists to rationally design inhibitors with desired potency, selectivity, and resistance-breaking profiles.

| Position on Scaffold | Type of Substitution | Effect on Activity/Selectivity | Example Target | Source |

|---|---|---|---|---|

| Quinazoline Core | N1 and N3 atoms | Essential for H-bonding to the kinase hinge region. | EGFR, VEGFR | nih.gov |

| C4 Position | Anilino (phenylamino) group | Acts as a crucial pharmacophore for anchoring in the ATP pocket. | Most Kinases | nih.gov |

| C6 Position | Acrylamide moiety | Forms a covalent bond with a cysteine residue, leading to irreversible inhibition. | EGFR | ekb.eg |

| C6/C7 Positions | Small, solubilizing groups (e.g., methoxy) | Can enhance solubility, potency, and pharmacokinetic properties. | EGFR | nih.gov |

| Terminal Phenyl Ring (of 4-anilino group) | Hydrogen bond donors/acceptors | Can interact with specific residues to confer dual inhibitory activity. | EGFR/VEGFR | mdpi.com |

| Core Heterocycle | Switch from quinazoline to quinoline | Alters potency and selectivity profile between different kinases. | PKN3 vs. GAK | nih.gov |

Computational Chemistry and Molecular Modeling in Quinazolinamine Research

Quantum Mechanical Approaches for Physico-Chemical Parameter Prediction (e.g., pKa)

Quantum mechanical (QM) methods are fundamental in accurately predicting the physicochemical properties of molecules like 7-Nitro-4-quinazolinamine. One of the most critical parameters for any potential drug candidate is its acid dissociation constant (pKa), as it governs the molecule's charge state at physiological pH, which in turn influences its solubility, permeability, and target binding affinity.

Studies have demonstrated that QM-based approaches, particularly those employing Density Functional Theory (DFT), can provide reliable pKa predictions for quinazoline (B50416) derivatives. For instance, research has shown a strong linear correlation between experimental pKa values and DFT-calculated descriptors, such as the atomic charge on the N1 nitrogen atom of the quinazoline ring. However, a notable challenge arises with nitro-substituted quinazolines, where predicted pKa values can deviate significantly from experimental results. This discrepancy is often attributed to the strong electron-withdrawing nature of the nitro group, which can pose difficulties for certain computational models in accurately calculating electron affinities. Despite these challenges, QM methods remain a powerful tool for understanding the electronic properties that dictate the acidity and basicity of these compounds.

Table 1: Predicted Physicochemical Properties of this compound using Computational Methods

| Property | Predicted Value | Computational Method | Significance |

| pKa | Variable (deviations noted for nitro-substituted compounds) | DFT, QM/MM | Influences ionization state, solubility, and target interaction. |

| LogP | Varies with software and algorithm | ALOGPS, XLOGP3 | Indicates lipophilicity and potential for membrane permeability. |

| Molecular Weight | 188.15 g/mol | --- | A fundamental property influencing ADME characteristics. |

| Polar Surface Area | 87.8 Ų | --- | Affects membrane permeability and solubility. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the structural or property descriptors of a series of compounds with their biological activities. For quinazoline derivatives, QSAR models have been instrumental in identifying the key molecular features that contribute to their therapeutic effects.

In the context of this compound, QSAR studies would focus on quantifying the impact of the nitro group at the 7-position and the amino group at the 4-position on its biological activity. For instance, studies on related nitro-substituted quinazolines have highlighted the importance of the electron-withdrawing nature of the nitro group for certain biological activities mdpi.comacs.org. The position and nature of substituents on the quinazoline core are critical, and QSAR models help to deconvolute these effects. Descriptors used in such studies often include electronic parameters (e.g., Hammett constants, partial charges), steric parameters (e.g., molar refractivity), and hydrophobic parameters (e.g., logP). The insights gained from QSAR can guide the synthesis of new derivatives with potentially enhanced activity.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor, at the atomic level.

Table 2: Example of Molecular Docking Results for a Nitro-Substituted Quinazoline Derivative with a Target Protein

| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| EGFR | 1M17 | 6-nitro-4-substituted quinazoline | -8.5 | MET793, LYS745, THR790 |

| Sortase A | 1T2W | 7-nitroquinazoline derivative | -9.6 | ILE182, GLY192, ARG197 |

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are extensively used to predict the biological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. For this compound, these predictions are vital for assessing its drug-likeness and potential for development.

Various computational models and software can predict a wide range of ADME properties. For instance, the Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness, and in silico tools can quickly assess if a molecule like this compound complies with these rules. Predictions for properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can all be generated computationally mdpi.comresearchgate.netsciepub.com. Studies on nitro-substituted quinazolines have utilized such in silico ADME predictions to evaluate their pharmacokinetic profiles nih.govresearchgate.net. These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities that may need to be addressed through chemical modification.

Challenges and Limitations in Computational Modeling of Nitro-Substituted Quinazolines

Despite the power of computational modeling, there are specific challenges and limitations when dealing with nitro-substituted quinazolines like this compound.

One of the primary challenges, as mentioned earlier, is the accurate prediction of physicochemical properties like pKa. The strong electronic effects of the nitro group can strain the predictive capabilities of some quantum mechanical models, leading to inaccuracies. Another challenge lies in the parameterization of nitro groups in molecular mechanics force fields used for molecular dynamics simulations. Accurate representation of the electrostatic and van der Waals interactions of the nitro group is crucial for reliable simulation results.

Furthermore, predicting the metabolic fate of nitroaromatic compounds can be complex. The nitro group can undergo various metabolic transformations, including reduction to nitroso, hydroxylamino, and amino groups, which can be difficult to predict with high accuracy using standard in silico models. These metabolites may have different pharmacological and toxicological profiles, making accurate prediction essential. The reactivity of the nitro group can also pose challenges in predicting potential toxicities, as some nitroaromatic compounds are known to be associated with mutagenicity or other adverse effects. Addressing these challenges often requires the use of more sophisticated and computationally expensive methods or the development of new models specifically trained on datasets containing nitro-substituted compounds.

Lead Optimization and Drug Discovery Approaches for Quinazolinamines

Hit-to-Lead and Lead Optimization Strategies

The journey from an initial "hit"—a compound showing desired biological activity in a high-throughput screen—to a "lead" compound with drug-like potential is a critical phase in drug discovery known as lead optimization. vichemchemie.compion-inc.com For the quinazolinamine class, this process involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.com

A key element of this process is the detailed analysis of Structure-Activity Relationships (SAR). SAR studies investigate how modifying the chemical structure of a molecule affects its biological activity. patsnap.com For 4-anilinoquinazolines, a prominent class of quinazolinamine-based enzyme inhibitors, SAR studies have revealed several critical insights:

The Quinazoline (B50416) Core: The quinazoline nucleus is generally considered essential for activity, forming crucial hydrogen bonds with the target protein. For instance, in Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the N-1 and N-3 atoms of the quinazoline ring are known to interact with key methionine and threonine residues in the ATP-binding pocket. mdpi.com

Substituents at the 4-Position: The 4-anilino group is a common feature, and substitutions on this aniline (B41778) ring significantly impact potency and selectivity. Small lipophilic groups at the 3-position of the aniline ring are often preferred for strong inhibitory activity against EGFR. nih.gov

Modifications at C-6 and C-7: The 6- and 7-positions of the quinazoline ring offer significant opportunities for modification and are tolerant of bulky groups. nih.gov Electron-donating groups, such as methoxy (B1213986) groups (e.g., in 6,7-dimethoxy derivatives), have been shown to enhance potency. nih.gov Furthermore, introducing basic side chains at the C-7 position can markedly improve aqueous solubility, a crucial factor for oral bioavailability. nih.govacs.org

The optimization process aims to enhance multiple properties simultaneously, including efficacy, stability, and safety, to produce a lead candidate suitable for further development. pion-inc.com

Table 1: Impact of Substitutions on 4-Anilinoquinazoline (B1210976) Activity

| Position of Substitution | Type of Substituent | Effect on Activity/Property | Target Example |

|---|---|---|---|

| Quinazoline N-1, N-3 | (Core Structure) | Essential for binding to the hinge region of kinases | EGFR mdpi.com |

| Aniline Ring (at C-4) | 3'-position, small lipophilic groups | Increased inhibitory potency | EGFR nih.gov |

| Quinazoline C-6, C-7 | Electron-donating groups (e.g., -OCH3) | Increased potency | EGFR nih.gov |

| Quinazoline C-7 | Basic side chains | Markedly improved aqueous solubility and bioavailability | KDR (VEGFR-2) nih.govacs.org |

Rational Drug Design Principles

Rational drug design utilizes knowledge of a biological target's three-dimensional structure to design and optimize inhibitors. This approach has been instrumental in the development of potent and selective quinazolinamine derivatives. nih.gov Computational techniques are central to this process, allowing for the rapid assessment of many potential compounds and reducing the time and cost of experimental testing. patsnap.comnih.gov

Key computational methods employed include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the binding mode and predict affinity. Docking studies have been used to analyze how 4-anilinoquinazoline derivatives fit into the ATP-binding site of kinases like EGFR, revealing key interactions that contribute to their inhibitory activity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. For anilinoquinazoline derivatives, three-dimensional QSAR (3D-QSAR) models have been developed to guide the design of new compounds with enhanced potency against specific kinases. researchgate.net

Virtual Screening: This method involves computationally screening large libraries of compounds to identify those that are most likely to bind to a drug target. It is a powerful tool for identifying novel chemical scaffolds or optimizing existing leads. nih.gov

These in silico methods, combined with synthetic chemistry, create a powerful feedback loop where compounds are designed, synthesized, and tested, with the results informing the next round of design.

Development of Multi-Targeting Therapeutic Agents

A significant advancement in cancer therapy is the development of drugs that can inhibit multiple targets simultaneously. ekb.eg This multi-targeting approach can offer advantages over single-target agents, such as improved efficacy and the potential to overcome resistance mechanisms. nih.gov The quinazoline scaffold is particularly well-suited for the design of multi-target inhibitors due to its ability to interact with the highly conserved ATP-binding pocket of various protein kinases. mdpi.commdpi.com

Numerous quinazoline derivatives have been developed as multi-kinase inhibitors, targeting key pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). nih.govnih.gov

Examples of Multi-Targeting Quinazolinamine-Based Agents:

Dual EGFR/VEGFR Inhibition: Angiogenesis is crucial for tumor growth and is driven by factors like Vascular Endothelial Growth Factor (VEGF), which activates its receptor (VEGFR). nih.gov Several quinazoline derivatives have been designed to inhibit both EGFR and VEGFR-2, simultaneously blocking tumor cell proliferation and the blood supply that feeds the tumor. mdpi.com

Broad-Spectrum Kinase Inhibition: Some quinazolines have been found to inhibit a wider range of kinases, including EGFR, VEGFR-2, and Platelet-Derived Growth Factor Receptor (PDGFR)-β. nih.gov This broad activity can affect multiple cancer-promoting pathways at once. nih.gov For example, certain synthesized quinazolinones displayed potent inhibitory activity against ABL, ALK, and c-RAF kinases. rsc.org

The rational design of these multi-target agents often involves incorporating pharmacophores—the essential features for binding—for different targets into a single molecule. nih.gov

Table 2: Examples of Multi-Targeted Quinazoline Derivatives

| Compound Class | Targets Inhibited | Therapeutic Rationale |

|---|---|---|

| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β | Simultaneous inhibition of tumor growth, survival, and angiogenesis. nih.gov |

| Quinazoline Sulfonamides | EGFR, VEGFR-2 | Dual inhibition to combat tumor proliferation and blood vessel formation. mdpi.com |

| 4-Phenoxyquinazolines | EGFR, c-Met | Dual inhibition to treat non-small cell lung cancer by targeting primary and resistance pathways. mdpi.com |

| Substituted Quinazolinones | ABL, ALK, c-RAF | Broad anti-proliferative activity across different cancer types. rsc.org |

Strategies for Overcoming Drug Resistance Mechanisms

Drug resistance is a major obstacle in cancer treatment, where cancer cells develop mechanisms to evade the effects of chemotherapy. nih.govnih.gov The development of quinazolinamine derivatives has incorporated several innovative strategies to overcome these resistance mechanisms.

One of the primary causes of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as cellular pumps to expel anticancer drugs from the cell. nih.gov Research has shown that some quinazolinamine derivatives can act as inhibitors of these efflux pumps. By blocking the pumps, these compounds can increase the intracellular concentration of co-administered chemotherapy drugs, thereby restoring their efficacy. nih.gov For instance, specific cyclopropyl-containing and azide-containing quinazolinamines have been identified as potent dual BCRP/P-gp inhibitors or selective BCRP inhibitors, respectively. nih.gov

Another common resistance mechanism, particularly for targeted therapies like EGFR inhibitors, is the emergence of mutations in the target protein that prevent the drug from binding effectively. A well-known example is the T790M mutation in EGFR. To combat this, newer generations of quinazoline-based inhibitors have been specifically designed to bind effectively to both the wild-type and the mutated forms of the kinase. mdpi.commdpi.com

By rationally designing molecules that can either inhibit resistance-causing proteins or effectively bind to mutated targets, medicinal chemists continue to advance the therapeutic potential of the quinazoline scaffold. mdpi.comnih.gov

Target Identification in the Context of Quinazoline Research

Biochemical and Cell-Based Screening Methodologies

Biochemical and cell-based assays represent the foundational layer of target identification and validation. These screening methods can be employed in a high-throughput manner to assess the effect of a compound on a wide array of biological targets or cellular processes.

Biochemical assays are designed to measure the direct interaction of a compound with a purified biological molecule, such as an enzyme or receptor. For quinazoline (B50416) derivatives, which are well-known kinase inhibitors, a common biochemical screening approach involves panels of purified kinases to determine the inhibitory activity and selectivity of the compound. For instance, a library of quinazoline analogues might be screened against a panel of cancer-relevant kinases to identify potent and selective inhibitors. ekb.eg Research on structurally related 6-nitro-4-substituted quinazolines has demonstrated their evaluation for epidermal growth factor receptor (EGFR) inhibitory activity.

Cell-based screening, on the other hand, assesses the effect of a compound on whole cells, providing a more physiologically relevant context. These assays can measure a variety of cellular responses, including cell viability, proliferation, apoptosis, or the modulation of specific signaling pathways. For example, a library of quinazoline compounds was screened for its ability to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer cells using a reporter assay. nih.gov The cytotoxic effects of novel quinazoline analogues have been evaluated against various cancer cell lines, such as breast (MCF-7) and colon (HCT 15) cancer cell lines, using the MTT assay to determine cell viability. researchgate.net

In the context of 7-Nitro-4-quinazolinamine, a systematic screening approach would likely involve a combination of these methods. Initial broad-based cell viability screens across a panel of cancer cell lines could identify cell types that are particularly sensitive to the compound. Hits from these screens would then be followed up with more targeted assays to dissect the mechanism of action. For instance, if the compound shows potent activity against a lung cancer cell line known to be driven by EGFR mutations, subsequent biochemical assays would be performed to directly measure the inhibitory activity of this compound against EGFR.

Table 1: Examples of Biochemical and Cell-Based Screening Assays for Quinazoline Derivatives

| Assay Type | Description | Example Application for Quinazolines |

| Biochemical Assays | ||

| Kinase Inhibition Assay | Measures the ability of a compound to inhibit the activity of a purified kinase enzyme. | Screening a library of quinazoline derivatives against a panel of cancer-related kinases to identify selective inhibitors. ekb.eg |

| FRET Assay | Fluorescence Resonance Energy Transfer assay to measure binding affinity and stabilization of G-quadruplex DNA structures. | Investigating the ability of pyridine (B92270) bis-quinazoline derivatives to bind and stabilize G-quadruplex DNA. nih.gov |

| Cell-Based Assays | ||

| MTT Cytotoxicity Assay | A colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. | Evaluating the cytotoxic effects of newly synthesized quinazoline analogues on various cancer cell lines. researchgate.net |

| Wnt/β-catenin Reporter Assay | A luciferase-based reporter assay to measure the activity of the Wnt/β-catenin signaling pathway. | Screening a library of quinazoline compounds to identify inhibitors of Wnt signaling in colorectal cancer cells. nih.gov |

| Cell Cycle Analysis | Flow cytometry-based analysis to determine the effect of a compound on the distribution of cells in different phases of the cell cycle. | Assessing the ability of quinazoline derivatives to induce cell cycle arrest in cancer cells. ekb.eg |

| Apoptosis Assays | A variety of assays (e.g., Annexin V staining, caspase activity assays) to detect and quantify programmed cell death. | Determining if the cytotoxic effects of quinazoline compounds are mediated through the induction of apoptosis. acs.org |

Genetic Interaction Network-Assisted Target Identification (GIT)

Genetic interaction network-assisted target identification (GIT) is a powerful approach that leverages the concept of synthetic lethality to uncover the molecular targets of a compound. A synthetic lethal interaction occurs when the combination of two genetic alterations (e.g., a mutation in a cancer cell and the inhibition of a specific protein by a drug) leads to cell death, while either alteration on its own is not lethal. By screening a compound against a panel of cell lines with known genetic backgrounds, it is possible to identify genetic mutations that confer sensitivity to the compound, thereby pointing towards its potential target.

The process of a GIT screen would involve the following steps:

Cell Line Panel Selection: A diverse panel of cancer cell lines with well-characterized genomic and transcriptomic profiles would be chosen.

High-Throughput Screening: The cell line panel would be treated with a range of concentrations of this compound to determine the differential sensitivity of each cell line.

Bioinformatic Analysis: The sensitivity data would be correlated with the genetic features of the cell lines. This analysis would aim to identify statistically significant associations between specific gene mutations, amplifications, or deletions and increased sensitivity to the compound.

Target Hypothesis Generation: Based on the identified genetic interactions, hypotheses about the potential targets of this compound would be formulated. For example, if cells with a mutation in a particular DNA repair pathway show heightened sensitivity, it might suggest that the compound targets a parallel pathway.

For instance, individuals who could benefit from the EGFR inhibitor Iressa (Gefitinib), a quinazoline derivative, can be identified through genetic screening. nih.govfrontiersin.org This highlights the power of understanding the genetic context in which a quinazoline-based drug is effective.

Preclinical in Vitro Investigations of 7 Nitro 4 Quinazolinamine Derivatives

Cell Line-Based Cytotoxicity and Proliferation Assays

The initial evaluation of potential anticancer compounds involves assessing their ability to inhibit the growth and proliferation of cancer cells. Derivatives of 7-nitro-4-quinazolinamine have been tested against a variety of human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity.

One study synthesized a series of novel quinazolinone derivatives and evaluated their in vitro cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines using the MTT colorimetric assay. nih.gov The results indicated that most of the new compounds exhibited cytotoxic activity at concentrations ranging from 50 to 100 μM. nih.gov Notably, a compound featuring a nitro substituent, designated as 11g, demonstrated the most potent cytotoxic activity against the HeLa cell line. nih.gov

In another investigation, newly designed 6-nitro-4-substituted quinazoline (B50416) derivatives were assessed for their cytotoxicity against HCT-116 (human colon cancer) and A549 (human lung cancer) cell lines. nih.govnih.gov One particular derivative, compound 6c, showed cytotoxic effects that were superior or nearly equal to that of the established anticancer drug gefitinib (B1684475). nih.govnih.gov This compound was also evaluated against WI-38 normal human lung fibroblast cells to assess its selectivity, where it exhibited a good safety profile. nih.gov